Triamcinolone acetonide Triamcinolone acetonide An esterified form of TRIAMCINOLONE. It is an anti-inflammatory glucocorticoid used topically in the treatment of various skin disorders. Intralesional, intramuscular, and intra-articular injections are also administered under certain conditions.
Brand Name: Vulcanchem
CAS No.: 76-25-5
VCID: VC20746057
InChI: InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3
SMILES: CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Molecular Formula: C24H31FO6
Molecular Weight: 434.5 g/mol

Triamcinolone acetonide

CAS No.: 76-25-5

Cat. No.: VC20746057

Molecular Formula: C24H31FO6

Molecular Weight: 434.5 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Triamcinolone acetonide - 76-25-5

Specification

CAS No. 76-25-5
Molecular Formula C24H31FO6
Molecular Weight 434.5 g/mol
IUPAC Name 12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Standard InChI InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3
Standard InChI Key YNDXUCZADRHECN-UHFFFAOYSA-N
Isomeric SMILES C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O
SMILES CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Canonical SMILES CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Appearance Solid powder
Melting Point 293.0 °C

Introduction

Chemical Structure and Properties

Triamcinolone acetonide is a synthetic corticosteroid with the chemical name 9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone. It is identified by CAS number 76-25-5 and is known by several synonyms including Kenalog and Triam . This compound is derived from triamcinolone through modification with an acetonide group.

Physical and Chemical Characteristics

Triamcinolone acetonide exhibits distinct physical properties that influence its pharmaceutical formulation and clinical applications.

PropertyValueReference
Melting Point274-278°C (with decomposition)
Optical Rotationα D23 +109° (c = 0.75 in chloroform)
Boiling Point576.9±50.0 °C (Predicted)
AppearanceWhite to off-white crystalline powder
SolubilityPractically insoluble in water, sparingly soluble in alcohol

The physical stability of triamcinolone acetonide allows for its formulation into various pharmaceutical products, including sprays, creams, ointments, and injectable suspensions. Its poor water solubility contributes to its extended duration of action when used in injectable formulations for localized treatment .

Pharmacology and Mechanism of Action

Triamcinolone acetonide exerts its therapeutic effects through complex mechanisms primarily targeting inflammatory pathways at the molecular level.

Receptor Interactions

Like other corticosteroids, triamcinolone acetonide functions as an agonist of the glucocorticoid receptor in humans . Upon binding to these cytoplasmic receptors, the compound forms a complex that translocates to the nucleus and influences gene expression, resulting in its anti-inflammatory and immunosuppressive effects.

Anti-inflammatory Mechanisms

The anti-inflammatory activity of triamcinolone acetonide occurs through multiple pathways:

  • Inhibition of phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes

  • Prevention of arachidonic acid formation, which decreases the expression of cyclooxygenase and lipoxygenase

  • Inhibition of prostaglandin and leukotriene synthesis

  • Reversal of vascular dilation and reduction of permeability, preventing macrophage and leukocyte migration

  • Inhibition of nuclear factor kappa-B, decreasing the production of pro-inflammatory signals including interleukin-6, interleukin-8, and monocyte chemoattractant protein-1

These mechanisms collectively account for the compound's effectiveness in treating various inflammatory conditions across multiple body systems.

Pharmacokinetics

The pharmacokinetic profile of triamcinolone acetonide varies significantly depending on the route of administration.

Distribution and Metabolism

Following absorption, triamcinolone acetonide is distributed throughout the body tissues. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in inactive metabolites that are subsequently excreted .

Clinical Applications and Formulations

Triamcinolone acetonide has received regulatory approval for numerous clinical indications and is available in multiple pharmaceutical formulations designed for specific therapeutic applications.

FDA Approval History

Triamcinolone, the parent compound, received FDA approval on December 3, 1957 . More recently, in October 2021, a suspension of triamcinolone acetonide was approved for suprachoroidal injection, marking the first such injection to receive FDA approval for treating patients with macular edema associated with uveitis .

Formulations and Delivery Systems

Triamcinolone acetonide is available in numerous formulations, each designed for specific clinical applications:

FormulationRoute of AdministrationKey FeaturesPrimary Indications
SprayTopicalFast-drying, non-greasy, provides cooling effectDermatoses
Cream/OintmentTopicalHigher persistence on skinCorticosteroid-responsive dermatoses
SuspensionIntra-articularExtended local actionOsteoarthritis, rheumatoid arthritis
SuspensionIntralesionalTargeted deliveryAlopecia areata, keloids
Aerosol/Aqueous SprayIntranasalMinimal systemic absorptionAllergic rhinitis
SuspensionIntravitreal/SuprachoroidalLocalized ophthalmic deliveryMacular edema, uveitis

Therapeutic Indications

The versatility of triamcinolone acetonide is reflected in its wide range of approved indications across multiple medical specialties:

Dermatological Conditions

Triamcinolone acetonide is indicated for treating inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . Specific dermatological conditions include:

  • Alopecia areata (intralesional)

  • Discoid lupus erythematosus

  • Keloids

  • Necrobiosis lipoidica diabeticorum

  • Granuloma annulare

  • Lichen planus

  • Lichen simplex chronicus

  • Psoriatic plaques

Rheumatological and Musculoskeletal Disorders

Intra-articular injections of triamcinolone acetonide are indicated for:

  • Acute gouty arthritis

  • Acute and subacute bursitis

  • Acute nonspecific tenosynovitis

  • Epicondylitis

  • Rheumatoid arthritis

  • Synovitis of osteoarthritis

An extended-release suspension is specifically indicated for intra-articular management of pain in osteoarthritis of the knee .

Respiratory Conditions

Intranasal formulations of triamcinolone acetonide are primarily indicated for allergic rhinitis . These formulations have demonstrated efficacy in reducing symptoms of both seasonal and perennial allergic rhinitis .

Ophthalmological Applications

Triamcinolone acetonide has established indications in ophthalmology, including:

  • Treatment of sympathetic ophthalmia

  • Temporal arteritis

  • Uveitis and ocular inflammatory conditions

  • Macular edema associated with uveitis (suprachoroidal injection)

  • Visualization aid during vitrectomy

Clinical Efficacy and Evidence Base

Extensive clinical studies have evaluated the efficacy of triamcinolone acetonide across its various formulations and indications.

Efficacy in Dermatological Conditions

A clinical study of triamcinolone acetonide spray for steroid-responsive dermatoses demonstrated significant efficacy. At baseline, 83% of patients exhibited dermatoses rated as severe or moderate by investigators . After 14 days of treatment, approximately one-third of patients were completely clear or almost clear of dermatoses, and none had severe dermatoses . By day 28, 64% of patients were completely clear or almost clear, with 87% being clear, almost clear, or having only mild dermatoses .

From the patient perspective, the response was rapid:

  • 51.3% experienced improvement in only three days

  • 84.6% experienced improvement within seven days

Clinical Positioning and Therapeutic Recommendations

Based on clinical evidence and international guidelines, specific recommendations have been established for the use of triamcinolone acetonide in various conditions.

Allergic Rhinitis Management

According to recommendations from the International Rhinitis Management Working Group, triamcinolone acetonide may be considered a first-line therapy option in:

  • Adults with moderately severe seasonal allergic rhinitis with predominantly nasal symptoms

  • Children and adult patients with perennial allergic rhinitis

Dermatological Applications

For steroid-responsive dermatoses, triamcinolone acetonide spray is recommended as an effective topical corticosteroid for patients with conditions of all severity ranges . Its spray formulation provides particular advantages for:

  • Treatment of extensive areas

  • Application to distinct areas when used with the optional spray nozzle

  • Patients who prefer non-greasy, fast-drying formulations

Advanced Applications and Future Directions

Ongoing research continues to expand the therapeutic applications of triamcinolone acetonide and develop novel delivery systems to optimize its clinical utility.

Suprachoroidal Administration

The recent FDA approval of triamcinolone acetonide for suprachoroidal injection represents a significant advancement in ophthalmic drug delivery. This novel route allows for targeted delivery to posterior segments of the eye for treating macular edema associated with uveitis . This development may pave the way for additional suprachoroidal applications for other ophthalmic conditions.

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